molecular formula C8H9BrN2O2S B13422889 5-Bromo-2-(propylthio)pyrimidine-4-carboxylic Acid

5-Bromo-2-(propylthio)pyrimidine-4-carboxylic Acid

Cat. No.: B13422889
M. Wt: 277.14 g/mol
InChI Key: DPMKNPXRKYEBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in various biological processes. This compound, specifically, is characterized by the presence of a bromine atom at the 5th position, a propylthio group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-thiouracil or its derivatives.

    Thioether Formation: The propylthio group is introduced by reacting the brominated intermediate with propylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The propylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it to the corresponding thiol.

    Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 5-azido-2-(propylthio)pyrimidine-4-carboxylic acid or 5-thiocyanato-2-(propylthio)pyrimidine-4-carboxylic acid can be formed.

    Oxidation Products: Oxidation of the propylthio group yields sulfoxides or sulfones.

    Reduction Products: Reduction of the propylthio group results in the formation of the corresponding thiol derivative.

Scientific Research Applications

5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrimidine metabolism.

    Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and propylthio group contribute to its binding affinity and specificity towards target enzymes or receptors. The carboxylic acid group enhances its solubility and facilitates its transport across biological membranes. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
  • 5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic acid
  • 5-Bromo-2-(butylthio)pyrimidine-4-carboxylic acid

Uniqueness

5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties compared to its methylthio, ethylthio, and butylthio analogs. The propylthio group provides an optimal balance between hydrophobicity and steric effects, enhancing its interaction with target molecules and improving its overall efficacy in various applications.

Properties

Molecular Formula

C8H9BrN2O2S

Molecular Weight

277.14 g/mol

IUPAC Name

5-bromo-2-propylsulfanylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H9BrN2O2S/c1-2-3-14-8-10-4-5(9)6(11-8)7(12)13/h4H,2-3H2,1H3,(H,12,13)

InChI Key

DPMKNPXRKYEBTP-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.